![molecular formula C20H15ClF3N3O5 B13846607 Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate CAS No. 2133005-33-9](/img/structure/B13846607.png)
Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate is a complex organic compound known for its significant applications in various fields, particularly in the development of insecticides. This compound is characterized by its unique structure, which includes a chloro-substituted indeno-oxadiazine core and a trifluoromethoxyphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indeno-Oxadiazine Core: This involves the cyclization of appropriate intermediates under controlled conditions.
Introduction of the Chloro Group: Chlorination reactions are carried out using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Trifluoromethoxyphenyl Group: This step involves the use of trifluoromethoxyphenyl isocyanate in the presence of a base to form the carbamoyl linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and carbamoyl sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can lead to alcohols or amines.
科学的研究の応用
Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in pest control.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Widely used in the formulation of insecticides due to its effectiveness against a broad spectrum of pests.
作用機序
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors in target organisms. The molecular targets include:
Voltage-Gated Sodium Channels: The compound binds to these channels, disrupting normal nerve function and leading to paralysis and death of pests.
Enzyme Inhibition: It inhibits key enzymes involved in metabolic pathways, further contributing to its insecticidal activity.
類似化合物との比較
Similar Compounds
Indoxacarb: A closely related compound with similar insecticidal properties.
Fipronil: Another insecticide with a different mode of action but used in similar applications.
Chlorfenapyr: Shares some structural similarities and is also used in pest control.
Uniqueness
Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate is unique due to its specific combination of functional groups, which confer high potency and selectivity in its insecticidal action. Its trifluoromethoxyphenyl group enhances its stability and effectiveness compared to other compounds.
特性
CAS番号 |
2133005-33-9 |
|---|---|
分子式 |
C20H15ClF3N3O5 |
分子量 |
469.8 g/mol |
IUPAC名 |
methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate |
InChI |
InChI=1S/C20H15ClF3N3O5/c1-30-19(29)27-17-15-7-2-12(21)8-11(15)9-16(17)31-10-26(27)18(28)25-13-3-5-14(6-4-13)32-20(22,23)24/h2-8H,9-10H2,1H3,(H,25,28) |
InChIキー |
NQFZZVJVEOJJJF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1C2=C(CC3=C2C=CC(=C3)Cl)OCN1C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


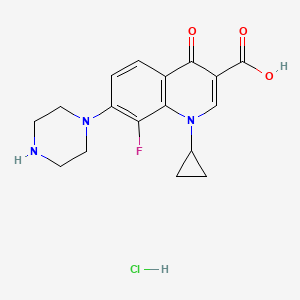
![2-[2-Formyl-4-(methanesulfonamido)phenoxy]heptanoic acid;methane](/img/structure/B13846525.png)
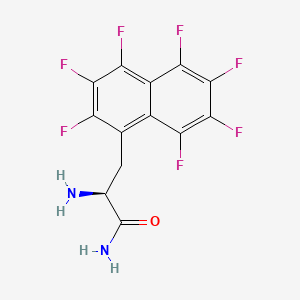
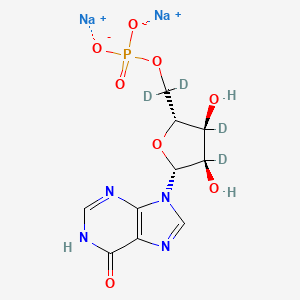
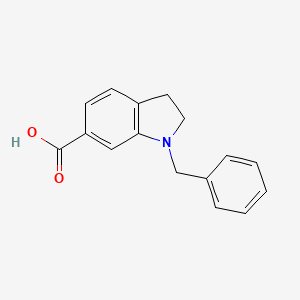


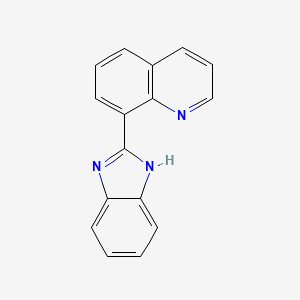
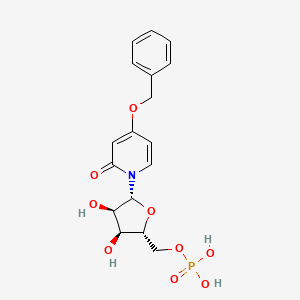
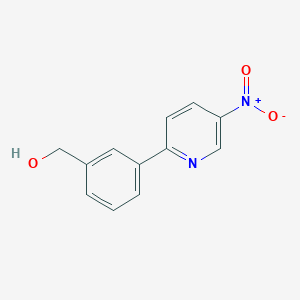
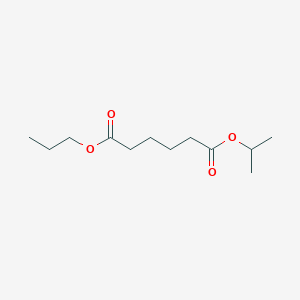
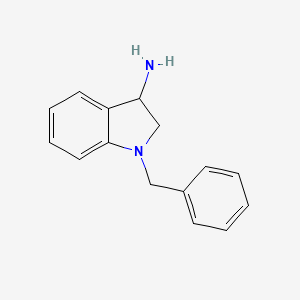
![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)

